molecular formula C20H19ClFN3O B2978124 3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189926-18-8

3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2978124
M. Wt: 371.84
InChI Key: WPNFGWHDGFDSAE-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Methodologies and Characterization : Research has developed synthetic routes for triazaspirodecane derivatives, emphasizing the importance of structural features for potential biological activities. For instance, Ahmed et al. (2020) discussed the synthesis and characterization of triazole derivatives with α-ketoester functionalities, demonstrating how substituents influence molecular interactions through π-hole tetrel bonding interactions, analyzed via Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). This research underscores the compound's capacity for forming structured dimers and the impact of electronic characteristics on bonding interactions.

Crystallographic Studies and Molecular Interactions : The conformational dynamics and molecular interactions of related compounds have been studied, revealing insights into their chemical behavior and potential pharmacological implications. For example, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, showcasing various intermolecular interactions through crystallographic analyses. These interactions were characterized to understand their influence on molecular stability and reactivity (Shukla et al., 2014).

Potential Biological Activities

Biological Activity Evaluations : Investigations into the biological activities of triazaspirodecane derivatives have shown promising results in various assays. For instance, Fleita et al. (2013) evaluated a series of triazaspirodecane benzylidine derivatives as potential epidermal growth factor receptor inhibitors, identifying compounds with moderate antiproliferative activity against cancer cell lines, offering a foundation for further drug development efforts (Fleita et al., 2013).

Anticonvulsant Activity : The anticonvulsant potential of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives has been explored. Obniska et al. (2006) synthesized a series of these derivatives, demonstrating increased anticonvulsant activity with specific substituents, suggesting a role in the development of new anticonvulsant therapies (Obniska et al., 2006).

properties

IUPAC Name

3-(3-chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c21-16-5-2-4-15(12-16)18-19(26)24-20(23-18)7-9-25(10-8-20)13-14-3-1-6-17(22)11-14/h1-6,11-12H,7-10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNFGWHDGFDSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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